

# The Toxicology and Safety Profile of 1-Phenylethanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology and safety data for **1-phenylethanol** (CAS No. 98-85-1), a versatile aromatic alcohol utilized in fragrances, flavorings, and as a chemical intermediate. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the safety profile of this compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key toxicological studies are provided, adhering to internationally recognized guidelines.

### **Acute Toxicity**

**1-Phenylethanol** exhibits moderate acute toxicity via the oral route and low acute toxicity via the dermal route.

Parameter	Species	Route	Value	Reference
LD50	Rat	Oral	400 mg/kg	[1]
LD50	Rabbit	Dermal	> 2500 mg/kg	[2][3]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - UDP) - OECD 425



The acute oral toxicity of **1-phenylethanol** is typically determined using the Up-and-Down Procedure (UDP), as outlined in OECD Guideline 425. This method is a sequential test that minimizes the number of animals required to estimate the LD50.

- Test Animals: Healthy, young adult nulliparous and non-pregnant female rats are used.
   Animals are acclimated to laboratory conditions for at least five days prior to the study.
- Housing and Feeding: Animals are housed individually with free access to standard laboratory diet and drinking water.
- Dose Administration: The test substance is administered as a single oral dose by gavage.
   The initial dose is selected based on available data, and subsequent doses are adjusted up or down by a constant factor depending on the outcome of the previous animal (survival or death).
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing.
- Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

#### Irritation and Sensitization

**1-Phenylethanol** is classified as a skin and eye irritant. It is not considered to be a skin sensitizer.

Endpoint	Species	Result	Reference
Skin Irritation	Rabbit	Irritant	[1]
Eye Irritation	Rabbit	Severe Irritant	[1]
Skin Sensitization	Guinea Pig	Not a sensitizer	[4]

Experimental Protocol: Acute Dermal Irritation/Corrosion - OECD 404

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.



- Test Animals: Healthy young adult albino rabbits are used.
- Procedure: A single dose of 0.5 mL (for liquids) of the undiluted test substance is applied to a small area (approximately 6 cm<sup>2</sup>) of clipped, intact skin. The application site is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.[4]
- Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. If effects persist, observations may continue for up to 14 days.[4]
- Scoring: Skin reactions are graded according to a numerical scoring system.

Experimental Protocol: Acute Eye Irritation/Corrosion - OECD 405

This test assesses the potential of a substance to produce irritation or damage to the eye.

- Test Animals: Healthy young adult albino rabbits are used.
- Procedure: A single dose of 0.1 mL (for liquids) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[5][6]
- Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24,
   48, and 72 hours after application.[7][8]
- Scoring: Ocular lesions are scored using a standardized system. The reversibility of any observed effects is also evaluated.[5]

Experimental Protocol: Skin Sensitization (Guinea Pig Maximization Test - GPMT) - OECD 406

The GPMT is an adjuvant-type test designed to assess the potential of a substance to induce skin sensitization.

- Test Animals: Young adult guinea pigs are used.
- Induction Phase: The test involves an initial intradermal injection of the test substance with Freund's Complete Adjuvant (FCA) to enhance the immune response, followed one week later by a topical application of the test substance.[9][10]



- Challenge Phase: Two weeks after the induction phase, a non-irritating concentration of the test substance is applied topically to a naive site on the skin.[9][10]
- Evaluation: The challenge sites are observed for signs of allergic contact dermatitis (erythema and edema) at 24 and 48 hours after patch removal.

### **Repeated Dose Toxicity**

Sub-chronic oral exposure to **1-phenylethanol** has been shown to cause adverse effects, primarily targeting the liver.

Study Duration	Species	Route	NOAEL	Observed Effects	Reference
16 Days	Mouse	Oral	500 mg/kg/day	No adverse effects observed at this level.	[4]
90 Days	Rat	Oral	-	Signs of liver toxicity.	[11]

Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD 408

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

- Test Animals: Rats are the preferred species.[12] At least 10 males and 10 females per group are used.[13]
- Dose Levels: At least three dose levels and a control group are used. The highest dose should induce toxicity but not death or severe suffering.[14]
- Administration: The test substance is administered orally on a daily basis for 90 days, typically by gavage or in the diet/drinking water.[12][13]
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored weekly.[15] Hematology, clinical biochemistry, and



urinalysis are performed at the end of the study.

 Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of major organs and tissues is conducted.[12]

## Genotoxicity

**1-Phenylethanol** has not shown evidence of mutagenicity in bacterial reverse mutation assays.

Test System	Metabolic Activation	Result	Reference
Ames Test (S. typhimurium)	With and without	Negative	[4]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This in vitro assay is widely used to detect point mutations (base substitutions and frameshifts) induced by chemical substances.[16]

- Test Strains: At least five strains of bacteria are used, typically Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).[16][17] These strains have pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella and tryptophan for E. coli).
- Procedure: The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).
   [16][18] There are two primary methods: the plate incorporation method and the pre-incubation method.[18]
- Evaluation: After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted.[16][18] A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.



### Carcinogenicity

There is some evidence of carcinogenic activity of **1-phenylethanol** in male rats, specifically an increased incidence of kidney tumors. No evidence of carcinogenicity was observed in female rats or in mice.

Species	Sex	Route	Result	Tumor Type	Reference
Rat (F344/N)	Male	Gavage	Some evidence	Renal tubular cell adenomas and adenocarcino mas	[19]
Rat (F344/N)	Female	Gavage	No evidence	-	[19]
Mouse (B6C3F1)	Male & Female	Gavage	No evidence	-	[10]

## **Reproductive and Developmental Toxicity**

Studies on a structurally related compound, phenylethyl alcohol, suggest that at high doses, developmental effects can occur. For **1-phenylethanol**, a No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity has been established.

Endpoint	Species	Route	NOAEL	Reference
Developmental Toxicity	Rat	Dermal	70 mg/kg/day	[20]

Experimental Protocol: Prenatal Developmental Toxicity Study - OECD 414

This study is designed to assess the potential adverse effects on the pregnant female and the developing embryo and fetus following exposure to a test substance.

Test Animals: The rat is the preferred rodent species.[21]



- Dosing Period: The test substance is administered daily to pregnant females, typically from implantation to the day before expected delivery.[21]
- Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some maternal toxicity but not mortality.
- Maternal Evaluation: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded. At termination, a macroscopic examination is performed.
- Fetal Evaluation: Fetuses are removed by caesarean section, weighed, and examined for external, visceral, and skeletal abnormalities.[21]

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test - OECD 421

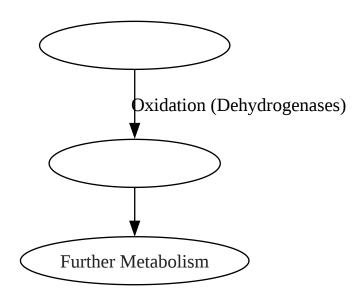
This screening test provides initial information on the potential effects of a substance on reproductive function and development.

- Test Animals: Rats are typically used.
- Dosing: The substance is administered to both males and females. Males are dosed for a minimum of four weeks (including before and during mating), and females are dosed throughout the study (approximately 63 days).[20]
- Endpoints: The study evaluates mating performance, fertility, pregnancy outcomes, and the survival and growth of the offspring. At termination, reproductive organs are examined histopathologically.

### **Toxicokinetics and Metabolism**

**1-Phenylethanol** is absorbed following oral and dermal administration. The primary metabolic pathway involves the oxidation of the alcohol group to a ketone, forming acetophenone. This biotransformation is catalyzed by dehydrogenases present in the liver cytosol and microsomes. [1]



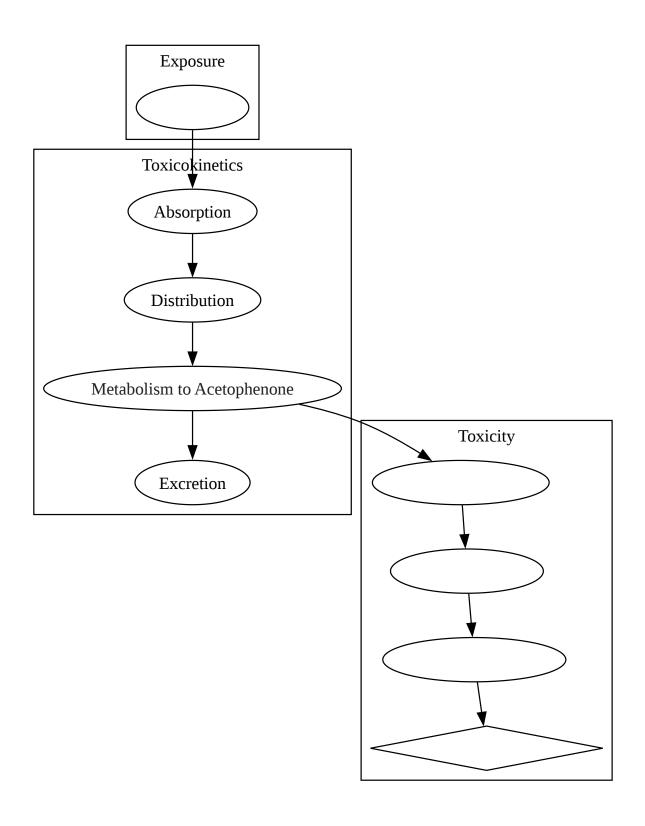


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## **Signaling Pathways and Mechanism of Toxicity**

The carcinogenicity observed in male rats (renal tumors) suggests a potential mechanism of nephrotoxicity. While the specific signaling pathways for **1-phenylethanol**-induced toxicity have not been fully elucidated, general mechanisms of chemical-induced kidney injury often involve oxidative stress, inflammation, and direct cellular damage. The metabolism of **1-phenylethanol** to acetophenone may play a role in its toxic effects.





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### Conclusion

**1-Phenylethanol** exhibits moderate acute oral toxicity and is a skin and eye irritant. It is not a skin sensitizer and is not mutagenic in the Ames test. There is some evidence of carcinogenicity in male rats, with the kidney being the target organ. The NOAEL for developmental toxicity has been established. The primary metabolic pathway is oxidation to acetophenone. Further research is warranted to fully elucidate the specific signaling pathways involved in its toxicity, particularly the observed nephrotoxicity in male rats. This information is crucial for conducting comprehensive risk assessments for human health.

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